Cholestane steroids
Cholestane steroids are a class of steroid compounds characterized by the cholestane skeleton, which consists of a modified cyclopentanoperhydrophenanthrene core. These steroids play crucial roles in biological systems, particularly as precursors for cholesterol and other steroid hormones. Cholestane structures serve as fundamental building blocks for various important physiological processes, including bile acid synthesis, vitamin D metabolism, and steroid hormone biosynthesis.
The cholestane ring system is recognized by the presence of specific functional groups such as hydroxyl, methyl, and double bonds. These functional groups contribute to the diverse biological activities observed in different steroidal compounds derived from cholestane. Due to their critical roles in metabolic pathways, cholestane steroids are extensively studied in pharmacology and endocrinology for potential therapeutic applications.
Common derivatives of cholestane include cholesterol itself, which is essential for cell membrane integrity and as a precursor for steroid hormones; and various bile acids, which are involved in lipid digestion and excretion. Additionally, modifications to the cholestane framework can lead to the synthesis of prodrugs or analogues with enhanced therapeutic properties, making these compounds valuable tools in both basic research and clinical settings.

構造 | 化学名 | CAS | MF |
---|---|---|---|
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N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide | 191173-82-7 | C32H56N2O2 |
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Cholesta-5,22-diene, 3-methoxy-, (3b,22E)- | 86851-20-9 | C28H46O |
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(3β)-Cholest-5-en-3-amine | 2126-93-4 | C27H47N |
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Ecdysterone 2,3:20,22-diacetonide | 22798-98-7 | C33H52O7 |
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cholest-8(14)-ene | 54725-42-7 | C27H46 |
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ERGOSTA-3,5,24(28)-TRIENE | 86702-38-7 | C28H44 |
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Cholesta-7,9(11),14-trien-3-ol, acetate, (3b,5a)- | 82354-40-3 | C29H44O2 |
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Cholest-8(14)-ene-3,7-diol, 5,6-epoxy-, diacetate, (3b,5a,6a,7a)- | 92804-67-6 | C31H48O5 |
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3α-Aminocholestane | 2206-20-4 | C27H49N |
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5b-Cholestane | 481-20-9 | C27H48 |
関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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